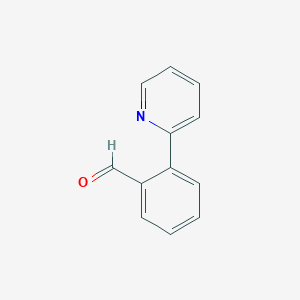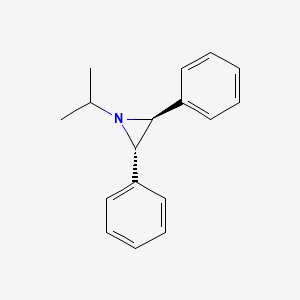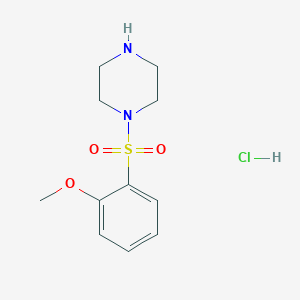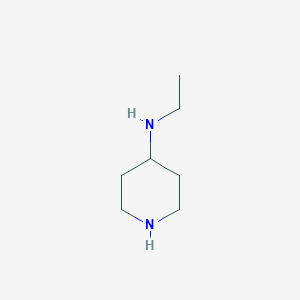
2-(Pyridin-2-yl)benzaldéhyde
Vue d'ensemble
Description
2-(Pyridin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyridine ring
Applications De Recherche Scientifique
2-(Pyridin-2-yl)benzaldehyde has numerous applications in scientific research:
Mécanisme D'action
Target of Action
2-(Pyridin-2-yl)benzaldehyde is primarily used as a reagent in the synthesis of various organic compounds . It has been found to be a key component in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These oxazoles are valuable in the pharmaceutical industry and are found in a wide range of pharmaceuticals and fine chemicals .
Mode of Action
The compound interacts with its targets through a cascade reaction involving the condensation of picolinamide and two aldehyde molecules . This reaction is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction proceeds via a different mechanism compared to the Robinson–Gabriel oxazole synthesis .
Biochemical Pathways
The biochemical pathways affected by 2-(Pyridin-2-yl)benzaldehyde involve the synthesis of oxazoles . Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom . They are found in a wide range of pharmaceuticals and fine chemicals .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log P value of 1.8, indicating moderate lipophilicity .
Result of Action
The primary result of the action of 2-(Pyridin-2-yl)benzaldehyde is the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These oxazoles are synthetically valuable and can be used in the production of various pharmaceuticals and fine chemicals .
Action Environment
The action of 2-(Pyridin-2-yl)benzaldehyde is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2 was carried out at 150 °C in n-octane . The reaction environment plays a crucial role in the efficacy and stability of the compound’s action .
Analyse Biochimique
Biochemical Properties
It has been found that similar compounds, such as phenylmethylene pyridineacetonitrile derivatives, exhibit aggregation-induced emission (AIE) properties
Cellular Effects
Similar compounds have shown to have anti-fibrotic activities, indicating that they can influence cell function
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have shown varied topologies and fluorescence properties, suggesting that the effects of 2-(Pyridin-2-yl)benzaldehyde may change over time
Dosage Effects in Animal Models
Similar compounds have shown potent anti-inflammatory activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the condensation of 2-aminopyridine with benzaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of 2-(Pyridin-2-yl)benzaldehyde often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: 2-(Pyridin-2-yl)benzoic acid.
Reduction: 2-(Pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
- 2-(Pyridin-4-yl)benzaldehyde
- 4-(Pyridin-2-yl)benzaldehyde
- 2-(Pyridin-3-yl)benzaldehyde
Comparison: 2-(Pyridin-2-yl)benzaldehyde is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. For example, 2-(Pyridin-4-yl)benzaldehyde may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
Propriétés
IUPAC Name |
2-pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPVWFBGUQUFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596042 | |
| Record name | 2-(Pyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863677-33-2 | |
| Record name | 2-(Pyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose](/img/structure/B1611945.png)
![(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1611947.png)



![2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611955.png)



![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)
